Ácido 3-p-cumarilquínico

Descripción general

Descripción

Synthesis Analysis

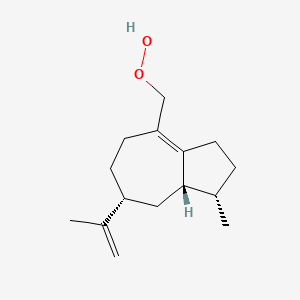

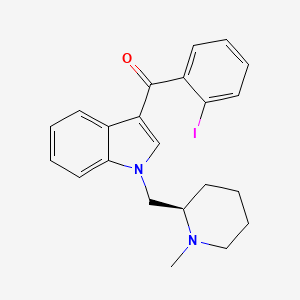

The synthesis of 3-p-Coumaroylquinic acid involves esterification processes where p-acetylcoumaroylchloride is reacted with protected (−)-quinic acid. The process observes acyl migration, particularly in the synthesis of 3- O - p -coumaroylquinic acid, highlighting the complexity and specificity required in its production. NMR spectroscopy and circular dichroism are essential for characterizing the isomers produced during synthesis (Ortiz et al., 2017).

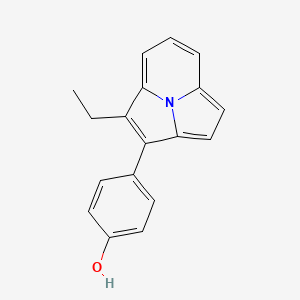

Molecular Structure Analysis

The molecular structure of 3-p-Coumaroylquinic acid, as revealed through NMR and other spectroscopic methods, plays a critical role in its biological activity and interaction with cellular components. The ester linkage between the coumaroyl and quinic acid components is crucial for its antibacterial effects, as observed in studies involving Staphylococcus aureus (Wu et al., 2018).

Chemical Reactions and Properties

3-p-Coumaroylquinic acid participates in various chemical reactions, including forming stable blue complexes with anthocyanin and aluminum, a phenomenon particularly noted in the blueing of Hydrangea flowers. This reaction underscores the compound's role in plant coloration and potential applications in natural dyeing processes (Takeda et al., 1990).

Physical Properties Analysis

The physical properties of 3-p-Coumaroylquinic acid, such as solubility and stability, are influenced by its molecular structure. These properties are essential for its extraction, purification, and application in various fields, including food science and pharmacology. Studies have shown its stability under certain conditions, contributing to its effectiveness as an antibacterial agent (Wu et al., 2016).

Chemical Properties Analysis

The compound's chemical behavior, particularly its role in enzymatic reactions and interactions with other molecules, highlights its potential in biochemical and medical research. Its involvement in the biosynthesis of chlorogenic acid in plants, through the action of specific enzymes, indicates its significance in plant metabolism and its potential health benefits for humans (Knollenberg et al., 2018).

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

El ácido 3-p-cumarilquínico (3-p-CQA) se ha identificado como un potente agente antibacteriano. Un estudio demostró su eficacia contra Staphylococcus aureus, donde interrumpió la membrana celular bacteriana, provocando la pérdida de integridad y la fuga de contenido intracelular . Este compuesto fenólico aislado de las agujas de pino Cedrus deodara presenta prometedoras posibilidades como agente antibacteriano natural para el control de patógenos transmitidos por alimentos.

Propiedades Antioxidantes

La investigación ha destacado la significativa actividad antioxidante del 3-p-CQA. Se ha encontrado en las semillas de girasol y se asocia con la capacidad de eliminar radicales libres . Esta actividad es crucial, ya que los antioxidantes juegan un papel vital en la prevención de enfermedades relacionadas con el estrés oxidativo.

Aplicaciones Farmacéuticas

El 3-p-CQA presenta propiedades que lo convierten en un candidato para aplicaciones farmacéuticas. Su naturaleza antibacteriana sugiere que podría desarrollarse como un sustituto de los antibióticos tradicionales, especialmente en el tratamiento de infecciones fúngicas oportunistas .

Mecanismo De Acción

Target of Action

The primary target of 3-p-Coumaroylquinic acid is the glucose uptake mechanism in the intestines . By interacting with this mechanism, the compound can influence the body’s glucose levels.

Mode of Action

3-p-Coumaroylquinic acid acts by hindering glucose uptake in the intestines . This interaction results in a decrease in the amount of glucose that enters the bloodstream, thereby reducing overall glucose levels.

Biochemical Pathways

The compound’s action on the glucose uptake mechanism can be linked to the glycolysis pathway . By hindering glucose uptake, 3-p-Coumaroylquinic acid indirectly affects this pathway, leading to a decrease in the production of ATP, the body’s main energy currency .

Pharmacokinetics

Given its role in hindering glucose uptake in the intestines, it can be inferred that the compound has a significant presence in the gastrointestinal tract . Its impact on bioavailability is likely related to its influence on glucose levels in the body.

Result of Action

The primary result of 3-p-Coumaroylquinic acid’s action is a decrease in blood glucose levels . This can have various effects on the body, including potential benefits for individuals with high blood sugar levels. Additionally, the compound has been found to possess antibacterial characteristics, suggesting it may also play a role in combating certain infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-p-Coumaroylquinic acid. For instance, UV-B stress in plants has been shown to affect the biosynthesis of phenolic compounds, including 3-p-Coumaroylquinic acid

Safety and Hazards

The safety data sheet for 3-p-Coumaroylquinic acid suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

The future directions for 3-p-Coumaroylquinic acid research could involve exploring its potential uses in combating opportunistic fungal infections due to its antibacterial characteristics . Additionally, the production of Hydroxycinnamoyl-Quinic Acids (HCQAs) through bioconversion is still in an early stage of development and represents a potential future strategy .

Análisis Bioquímico

Biochemical Properties

3-p-Coumaroylquinic acid plays a crucial role in biochemical reactions, particularly in plant metabolism. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its biosynthesis and metabolism. The compound is known to inhibit glucose uptake in the intestines, contributing to its hypoglycemic effects . Additionally, it exhibits antibacterial properties by disrupting bacterial cell membranes and interacting with membrane proteins .

Cellular Effects

3-p-Coumaroylquinic acid affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce membrane hyperpolarization and increase membrane fluidity in bacterial cells, leading to the disruption of membrane integrity . In mammalian cells, it influences glucose metabolism by inhibiting glucose uptake, which can affect cellular energy balance and metabolic flux .

Molecular Mechanism

At the molecular level, 3-p-Coumaroylquinic acid exerts its effects through several mechanisms. It binds to membrane lipids and proteins, causing conformational changes that disrupt membrane integrity . The compound also interacts with cytochrome P450 enzymes, facilitating its own metabolism and the production of other bioactive compounds . Additionally, it can modulate gene expression by influencing transcription factors and signaling pathways involved in metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-p-Coumaroylquinic acid can vary over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of its antimicrobial and hypoglycemic properties .

Dosage Effects in Animal Models

The effects of 3-p-Coumaroylquinic acid in animal models are dose-dependent. At lower doses, it exhibits beneficial effects such as antioxidant and hypoglycemic activities. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Studies have shown that there is a threshold beyond which the compound’s beneficial effects are outweighed by its toxic effects .

Metabolic Pathways

3-p-Coumaroylquinic acid is involved in several metabolic pathways, including the phenylpropanoid pathway, which is responsible for the biosynthesis of various phenolic compounds. It interacts with enzymes such as cytochrome P450 and hydroxylases, which facilitate its conversion to other bioactive compounds . The compound also affects metabolic flux by modulating the levels of key metabolites involved in glucose and lipid metabolism .

Transport and Distribution

Within cells and tissues, 3-p-Coumaroylquinic acid is transported and distributed via specific transporters and binding proteins. It can accumulate in certain tissues, particularly those involved in metabolic regulation, such as the liver and intestines . The compound’s distribution is influenced by its interactions with membrane transporters and binding proteins that facilitate its uptake and localization .

Subcellular Localization

3-p-Coumaroylquinic acid is localized in various subcellular compartments, including the cytoplasm and the nucleus. Its activity and function can be influenced by its subcellular localization, as it interacts with different biomolecules in these compartments . Post-translational modifications and targeting signals play a role in directing the compound to specific organelles, where it can exert its effects on cellular processes .

Propiedades

IUPAC Name |

(1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(19)24-12-8-16(23,15(21)22)7-11(18)14(12)20/h1-6,11-12,14,17-18,20,23H,7-8H2,(H,21,22)/b6-3+/t11-,12-,14+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRSEYFENKXDIS-QHAYPTCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301344004 | |

| Record name | 3-O-p-Coumaroylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-O-p-Coumaroylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029681 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

87099-71-6 | |

| Record name | 3-p-Coumaroylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-p-Coumaroylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-P-COUMAROYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AF7V9VW0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

247 - 248 °C | |

| Record name | 3-O-p-Coumaroylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029681 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: [, , , ] Research has shown that 3-p-Coumaroylquinic acid possesses several biological activities, including:

- Anti-diabetic and Anti-hyperglycemic: Studies on alloxan-induced diabetic mice suggest 3-p-Coumaroylquinic acid can help manage blood glucose levels. []

- Anti-inflammatory: The compound has exhibited anti-inflammatory properties in carrageenan-induced paw edema in Wistar rats. []

- Anti-methanogenic: 3-p-Coumaroylquinic acid, found in Piper betle leaves, has shown potential in reducing methane production in in vitro studies on Eragrostis curvula hay. []

- Anti-cancer: This compound has been identified as a potential anticancer agent in yellow camellias, exhibiting activity against MDA-MB-231 human breast cancer cells. []

A: [] Studies indicate 3-p-Coumaroylquinic acid might contribute to anti-hyperuricemia effects through multiple mechanisms:

- Xanthine Oxidase (XO) Inhibition: Molecular docking studies suggest it can potentially inhibit XO, an enzyme crucial for uric acid production. []

- Regulation of Renal Urate Transporters: It may also regulate renal urate transporters, influencing uric acid excretion from the body. []

A: [, ] 3-p-Coumaroylquinic acid is thought to contribute to plant defense mechanisms, particularly in response to fungal pathogens:

- Phytoalexin Induction: Treatment of cotton plants with sugarcane stem residue filtrate (containing 3-p-Coumaroylquinic acid) led to the accumulation of this compound, along with other phenolics, and enhanced resistance against Fusarium oxysporum f. sp. vasinfectum. []

- Disease Resistance: Increased levels of 3-p-Coumaroylquinic acid in cotton plants were associated with reduced disease severity caused by Fusarium wilt. []

A: [, , , , , , , , , , , , , , , , , ] 3-p-Coumaroylquinic acid has been identified in a variety of plants, including:

- Fruits: Domestic plums (Prunus domestica L.) [], apricots (Prunus armeniaca L.) [], loquat (Eriobotrya japonica) [], and sweet cherries (Prunus avium L.) []

- Medicinal Plants: Hypericum perforatum [, , , ], Ixeris sonchifolia [], Ammodaucus leucotrichus [], and yellow camellias [].

- Other Plants: Cotton (Gossypium hirsutum L.) [, ], Lactuca saligna [], Ugni candollei (white murta) [], Piper betle leaves [], tronchuda cabbage (Brassica oleracea L. var. costata DC) [, , ], kinnow (Citrus reticulata L.) peel [], bamboo shoot shell [], and European silver birch (Betula pendula Roth) [].

A: [, , , , , , , , , , , , , ] Several analytical techniques are employed for the identification and quantification of 3-p-Coumaroylquinic acid:

- High-Performance Liquid Chromatography (HPLC): Coupled with various detectors like Diode Array Detector (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS/MS or ESI-Q/TOF-MS). [, , , , , , , , , , , , ]

- Ultra-Performance Liquid Chromatography (UPLC): Often coupled with ESI-ORBITRAP MS for higher resolution and sensitivity in analyzing complex plant extracts. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dimethylphenyl)-2,5-dioxo-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarbonitrile](/img/structure/B1243316.png)

![(2E,4E)-N-[2-[[(2R,3R,4R,5R,6S)-2-(1,2-Dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide](/img/structure/B1243324.png)

![1-O-methyl 4-O-[[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxymethyl] butanedioate](/img/structure/B1243335.png)

![(5S)-2-amino-5-[(1R)-1-(1H-indol-3-yl)ethyl]-1,3-oxazol-4(5H)-one](/img/structure/B1243337.png)